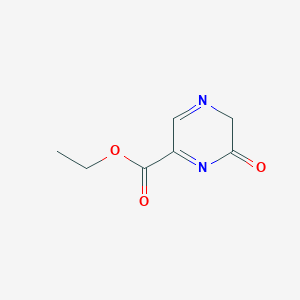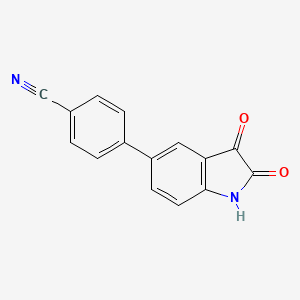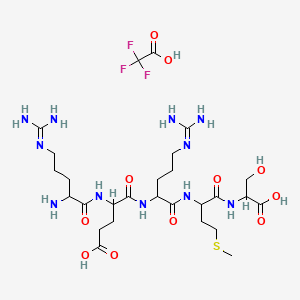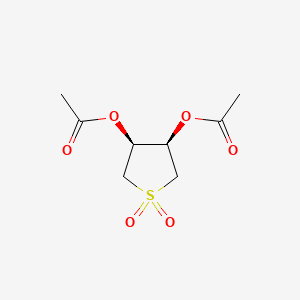
(3R,4S)-1,1-dioxidotetrahydrothiene-3,4-diyl diacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R,4S)-1,1-dioxidotetrahydrothiene-3,4-diyl diacetate is a chemical compound characterized by its unique structure, which includes a tetrahydrothiene ring with two acetate groups attached
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S)-1,1-dioxidotetrahydrothiene-3,4-diyl diacetate typically involves the reaction of a suitable thiophene derivative with acetic anhydride under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the acetylation process. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and efficiency. The use of automated systems for mixing, heating, and cooling can help in maintaining the desired reaction conditions and scaling up the production .
Analyse Des Réactions Chimiques
Types of Reactions
(3R,4S)-1,1-dioxidotetrahydrothiene-3,4-diyl diacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into thiol derivatives.
Substitution: The acetate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used to replace the acetate groups under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted thiophene compounds .
Applications De Recherche Scientifique
(3R,4S)-1,1-dioxidotetrahydrothiene-3,4-diyl diacetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex thiophene derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials, such as organic semiconductors and corrosion inhibitors
Mécanisme D'action
The mechanism of action of (3R,4S)-1,1-dioxidotetrahydrothiene-3,4-diyl diacetate involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, leading to the modulation of various biochemical processes. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiophene: A basic heterocyclic compound with a sulfur atom in the ring.
Sulfoxides and Sulfones: Oxidized derivatives of thiophene with varying degrees of oxidation.
Thiol Derivatives: Reduced forms of thiophene with thiol groups attached
Uniqueness
(3R,4S)-1,1-dioxidotetrahydrothiene-3,4-diyl diacetate is unique due to its specific stereochemistry and the presence of two acetate groups, which confer distinct chemical properties and reactivity compared to other thiophene derivatives. This uniqueness makes it a valuable compound for research and industrial applications .
Propriétés
Formule moléculaire |
C8H12O6S |
|---|---|
Poids moléculaire |
236.24 g/mol |
Nom IUPAC |
[(3S,4R)-4-acetyloxy-1,1-dioxothiolan-3-yl] acetate |
InChI |
InChI=1S/C8H12O6S/c1-5(9)13-7-3-15(11,12)4-8(7)14-6(2)10/h7-8H,3-4H2,1-2H3/t7-,8+ |
Clé InChI |
PSPSJBDHUMRVKH-OCAPTIKFSA-N |
SMILES isomérique |
CC(=O)O[C@@H]1CS(=O)(=O)C[C@@H]1OC(=O)C |
SMILES canonique |
CC(=O)OC1CS(=O)(=O)CC1OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4E)-5-(4-ethoxyphenyl)-4-[furan-2-yl(hydroxy)methylidene]-1-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-2,3-dione](/img/structure/B15095966.png)
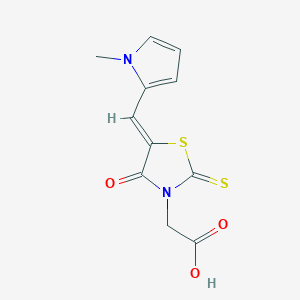


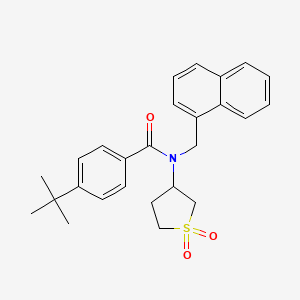
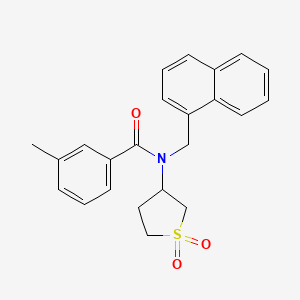
![3-[(5Z)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid](/img/structure/B15096011.png)
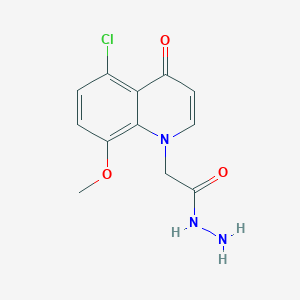
![1-[5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl]ethan-1-amine](/img/structure/B15096025.png)
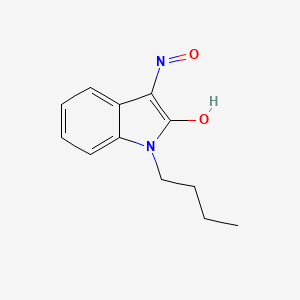
![1,3,6,7-tetramethyl-4aH-pyrido[2,3-d]pyrimidin-1-ium-2,4-dione](/img/structure/B15096048.png)
